(3-Ethylphenyl)hydrazine
Description
Structural Context within the Hydrazine (B178648) Class
Hydrazines are a class of inorganic compounds characterized by a nitrogen-nitrogen single bond (N-N). (3-Ethylphenyl)hydrazine is an arylhydrazine, a subclass of hydrazines where one of the nitrogen atoms is attached to an aromatic ring. Specifically, it features a 3-ethylphenyl group bonded to the hydrazine moiety. This structural arrangement, with an ethyl group at the meta position of the phenyl ring, influences its reactivity and physical properties.
The presence of the hydrazine group (-NHNH2) is central to its chemical behavior. The two nitrogen atoms, with their lone pairs of electrons, impart nucleophilic character to the molecule, making it reactive towards various electrophiles.
Table 1: Structural and Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCC1=CC(=CC=C1)NN |
| InChI Key | XHJNKGFUXFLNAG-UHFFFAOYSA-N |
Data sourced from various chemical databases. guidechem.com
Significance as a Synthetic Intermediate and Reagent
The primary significance of this compound in chemical research lies in its role as a versatile synthetic intermediate and reagent. It is a key building block in several important chemical reactions, most notably the Fischer indole (B1671886) synthesis and the synthesis of pyrazole (B372694) derivatives.
Fischer Indole Synthesis:
The Fischer indole synthesis is a classic and widely used method for synthesizing indoles, which are important heterocyclic scaffolds found in many natural products and pharmaceuticals. openmedicinalchemistryjournal.com This reaction involves the treatment of an arylhydrazine, such as this compound, with an aldehyde or ketone in the presence of an acid catalyst. ijarsct.co.in For instance, the reaction of this compound with an appropriate carbonyl compound can yield 7-ethyl-substituted indoles. An improved and scalable process for the synthesis of 7-ethyltryptophol, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) Etodolac, utilizes 2-ethylphenylhydrazine hydrochloride, a positional isomer of this compound. niscpr.res.in While this example uses the 2-ethyl isomer, the underlying principle of the Fischer indole synthesis is directly applicable to this compound for the preparation of 5-ethyl or other correspondingly substituted indoles. openmedicinalchemistryjournal.com
Synthesis of Pyrazole Derivatives:
Pyrazoles are another important class of heterocyclic compounds with a wide range of biological activities. dergipark.org.tr The synthesis of pyrazoles often involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com this compound can be employed as the hydrazine component in this reaction to produce N-aryl-substituted pyrazoles. google.comijtsrd.com The reaction proceeds via a cyclocondensation mechanism, leading to the formation of the five-membered pyrazole ring. nih.gov The substitution pattern on the resulting pyrazole can be controlled by the choice of the 1,3-dicarbonyl compound and the reaction conditions.
Table 2: Applications of this compound in Synthesis
| Reaction Type | Reactant | Product Class | Significance |
|---|---|---|---|
| Fischer Indole Synthesis | Aldehydes, Ketones | Indole derivatives | Access to a core structure in many bioactive compounds. openmedicinalchemistryjournal.com |
Structure
3D Structure
Properties
IUPAC Name |
(3-ethylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-7-4-3-5-8(6-7)10-9/h3-6,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJNKGFUXFLNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethylphenyl Hydrazine
Classical Approaches to Arylhydrazine Derivatives
The traditional synthesis of arylhydrazines, including (3-Ethylphenyl)hydrazine, has long relied on a two-step process involving the diazotization of an aromatic amine followed by reduction of the resulting diazonium salt. thieme-connect.dersc.org This method remains a cornerstone of synthetic organic chemistry.
Diazotization and Reduction of Substituted Aniline (B41778) Derivatives
The synthesis of this compound typically begins with the diazotization of 3-ethylaniline (B1664132). environmentclearance.nic.ingoogle.com This reaction is carried out by treating 3-ethylaniline with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). libretexts.orgorganic-chemistry.org The reaction is performed at low temperatures, typically between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. orgsyn.org
The general reaction scheme is as follows:
Diazotization: 3-Ethylaniline reacts with NaNO₂ and HCl at low temperatures to form 3-ethylbenzenediazonium chloride.
Reduction: The diazonium salt is then reduced, for instance with SnCl₂/HCl, to yield this compound, which is often isolated as its hydrochloride salt. thieme-connect.de
A process described for the synthesis of a related compound, 2-ethylphenyl hydrazine (B178648) HCl, involves diazotizing ethyl aniline with sodium nitrite and HCl in an aqueous medium, followed by reduction of the diazotized mass. environmentclearance.nic.in
Table 1: Key Reagents and Conditions for the Classical Synthesis of this compound
| Step | Reagents | Key Conditions | Product |
| Diazotization | 3-Ethylaniline, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | 3-Ethylbenzenediazonium chloride |
| Reduction | Tin(II) chloride or Sodium sulfite (B76179) | Acidic medium | This compound hydrochloride |
This table provides a generalized overview of the classical synthetic route.
Modern and Advanced Synthetic Strategies
In recent years, the field of chemical synthesis has seen a shift towards more efficient, safer, and scalable methodologies. Continuous flow chemistry has emerged as a powerful tool to achieve these goals, particularly in the preparation of potentially unstable intermediates like diazonium salts.
Continuous Flow Processes for Hydrazine Salt Preparation
Continuous flow technology offers significant advantages for the synthesis of arylhydrazines by integrating multiple reaction steps into a single, continuous process. justia.com This approach enhances safety by minimizing the accumulation of hazardous intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgthieme-connect.com
A patented continuous flow process for the synthesis of phenylhydrazine (B124118) salts involves the sequential diazotization, reduction, and acidic hydrolysis/salification in an integrated reactor. justia.com This method can be adapted for the preparation of substituted phenylhydrazines like this compound. The process typically involves feeding solutions of the aniline derivative, a diazotizing agent (e.g., sodium nitrite), a reducing agent (e.g., sodium sulfite or sodium bisulfite), and an acid into a series of microreactors or tubular reactors. justia.comgoogle.com
For instance, a method for preparing ethylphenylhydrazine hydrochloride by pipeline involves the continuous diazotization of ethylaniline followed by reduction. google.com The molar flow rates of the reactants are carefully controlled to optimize the reaction. google.com Research has demonstrated the use of a Corning Advanced-Flow Lab Photo Reactor for nickel/photoredox coupling reactions to synthesize arylhydrazines in a continuous flow setting, highlighting the adaptability of modern reactor technology. thieme-connect.com While this specific example focuses on a different coupling reaction, it underscores the potential of flow chemistry for various C-N bond-forming reactions.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Arylhydrazines
| Feature | Classical Batch Process | Modern Continuous Flow Process |
| Safety | Accumulation of potentially explosive diazonium salts. justia.com | Minimized volume of hazardous intermediates at any given time. rsc.org |
| Control | Difficult to maintain precise temperature control in large volumes. | Excellent heat and mass transfer, leading to precise control. rsc.org |
| Scalability | Scaling up can be challenging and increase risks. | Readily scalable by extending operation time or using parallel reactors. researchgate.net |
| Efficiency | Often involves multiple separate work-up steps. | Integration of reaction and work-up steps is possible. justia.com |
Reactivity and Transformation Pathways of 3 Ethylphenyl Hydrazine
Formation of Hydrazones
The reaction of hydrazines with carbonyl compounds to form hydrazones is a cornerstone of their chemical behavior. This condensation reaction is a reliable method for creating a carbon-nitrogen double bond.
(3-Ethylphenyl)hydrazine readily reacts with a wide range of aldehydes and ketones to form the corresponding (3-ethylphenyl)hydrazones. chemistrylearner.comyoutube.com This reaction involves the nucleophilic addition of the hydrazine (B178648) to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. youtube.comyoutube.com The reaction is typically carried out under neutral or mildly acidic conditions, which serve to catalyze the dehydration step. chemistrylearner.com The resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates for further synthetic transformations, such as the Fischer indole (B1671886) synthesis. testbook.com
The general reaction can be represented as:
Reaction of this compound with an Aldehyde or Ketone
Below is a table illustrating the expected hydrazone products from the reaction of this compound with various carbonyl compounds.
| This compound | Carbonyl Compound | Resulting Hydrazone |
| Acetone (a ketone) | Acetone (3-ethylphenyl)hydrazone | |
| Benzaldehyde (an aldehyde) | Benzaldehyde (3-ethylphenyl)hydrazone | |
| Cyclohexanone (B45756) (a ketone) | Cyclohexanone (3-ethylphenyl)hydrazone | |
| Pyruvic acid (a keto acid) | Pyruvic acid (3-ethylphenyl)hydrazone |
The formation of a hydrazone from this compound and a carbonyl compound proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. nih.govlibretexts.org
Nucleophilic Attack: The reaction is initiated by the attack of the terminal nitrogen atom of this compound, which acts as a nucleophile, on the electrophilic carbon atom of the carbonyl group. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. fiveable.me
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. This dehydration step is the rate-limiting step at neutral pH and is often catalyzed by the presence of a mild acid. nih.gov The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water), which facilitates its departure and the subsequent formation of the C=N double bond of the hydrazone. libretexts.org
Cyclization Reactions in Heterocyclic Synthesis
Hydrazones derived from aryl hydrazines are pivotal precursors for the synthesis of nitrogen-containing heterocyclic compounds. The most prominent of these cyclization reactions is the Fischer indole synthesis.
The Fischer indole synthesis is a powerful and widely used chemical reaction for producing indoles from an aryl hydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov Discovered by Emil Fischer in 1883, this reaction remains one of the most important methods for constructing the indole nucleus, a common scaffold in pharmaceuticals and biologically active compounds. testbook.comrsc.org this compound can be employed in this synthesis to produce 5-ethyl-substituted indoles.
The mechanism of the Fischer indole synthesis has been studied extensively and is understood to proceed through several key steps after the initial in situ formation of the arylhydrazone. wikipedia.orgalfa-chemistry.com
Tautomerization: The initially formed (3-ethylphenyl)hydrazone isomerizes to its corresponding enamine tautomer ('ene-hydrazine'). wikipedia.orgjk-sci.com
wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Following protonation by the acid catalyst, the enamine undergoes a crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement (similar to a Claisen rearrangement), which forms a new carbon-carbon bond and breaks the weak N-N bond. testbook.comwikipedia.org This step disrupts the aromaticity of the benzene (B151609) ring, leading to a di-imine intermediate.
Rearomatization: A proton transfer leads to the rearomatization of the six-membered ring, yielding an aromatic amine-imine intermediate.
Cyclization and Elimination: The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered aminoindoline ring. testbook.com Finally, under the acidic conditions, this intermediate eliminates a molecule of ammonia (B1221849) (NH₃) to generate the stable, aromatic indole ring. wikipedia.orgnih.gov
Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine (B124118) is incorporated into the final indole ring. wikipedia.org
The Fischer indole synthesis is notable for its broad scope, accommodating a wide variety of substituted aryl hydrazines and carbonyl compounds. rsc.org The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgnih.gov
When this compound reacts with an unsymmetrical ketone (e.g., 2-butanone), two regioisomeric indole products can potentially be formed. The regioselectivity of the reaction is influenced by factors such as the acidity of the medium, steric effects, and the substitution pattern of the hydrazine. thermofisher.com
Modern variations of the Fischer indole synthesis have been developed to improve yields, expand the substrate scope, or achieve milder reaction conditions. These include:
One-Pot Procedures: The synthesis is often performed as a "one-pot" reaction where the aryl hydrazine and the carbonyl compound are mixed directly under indolization conditions without isolating the intermediate hydrazone. testbook.comijarsct.co.in This is particularly useful when the hydrazone is unstable. testbook.com
Palladium-Catalyzed Variations: The Buchwald modification allows for the synthesis to be carried out via a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical pathway. wikipedia.orgjk-sci.com
Mechanochemical Methods: Environmentally friendly protocols using ball-milling have been developed to conduct the Fischer indolization in a solvent-free manner. rsc.org
The table below illustrates the potential indole products from the reaction of this compound with various carbonyl partners.
| Carbonyl Compound | Potential Indole Product(s) |
| Acetone | 5-Ethyl-2-methyl-1H-indole |
| Pyruvic acid | 5-Ethyl-1H-indole-2-carboxylic acid |
| 2-Butanone | 5-Ethyl-2,3-dimethyl-1H-indole and 7-Ethyl-2,3-dimethyl-1H-indole |
| Cyclohexanone | 8-Ethyl-1,2,3,4-tetrahydrocarbazole |
Pyrazoline and Pyrazole (B372694) Formation
This compound readily reacts with α,β-unsaturated carbonyl compounds, most notably chalcones (1,3-diaryl-2-propen-1-ones), to form five-membered heterocyclic rings known as pyrazolines. researchgate.netnih.gov This cyclocondensation reaction is one of the most common and straightforward methods for synthesizing the 2-pyrazoline (B94618) scaffold. chim.itnih.gov The reaction is typically carried out by refluxing the hydrazine and the chalcone (B49325) in a suitable solvent, often an alcohol like ethanol, and is frequently catalyzed by an acid (e.g., acetic acid) or a base. nih.govresearchgate.net
The structure of the resulting pyrazoline is determined by the substituents on both the this compound and the chalcone. The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration. The ethyl group on the phenyl ring of the hydrazine will be located at the N-1 position of the resulting pyrazoline ring, while the aryl groups from the chalcone will be at the C-3 and C-5 positions.
Table 2: Representative Chalcones for Pyrazoline Synthesis
| Chalcone Name | Ar¹ Group | Ar² Group |
|---|---|---|
| Chalcone | Phenyl | Phenyl |
| 4-Methylchalcone | Phenyl | 4-Methylphenyl |
| 4-Methoxychalcone | Phenyl | 4-Methoxyphenyl |
| 4-Chlorochalcone | Phenyl | 4-Chlorophenyl |
The formation of 2-pyrazolines from the reaction of arylhydrazines like this compound with α,β-unsaturated ketones such as chalcones is generally understood to proceed through two primary mechanistic pathways. chim.itresearchgate.net
Pathway A (Hydrazone Intermediate): The most commonly accepted mechanism begins with the condensation of the hydrazine with the carbonyl group of the chalcone to form a hydrazone intermediate. rsc.org This is followed by an intramolecular nucleophilic attack of the secondary amine nitrogen onto the β-carbon of the double bond (an intramolecular aza-Michael addition). chim.it Subsequent proton transfer and tautomerization yield the stable 2-pyrazoline ring. researchgate.net
Pathway B (Aza-Michael Adduct Intermediate): An alternative pathway involves an initial conjugate addition (aza-Michael addition) of the hydrazine to the β-carbon of the enone system. chim.it This forms an intermediate which then undergoes an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to afford the final pyrazoline product. chim.it
While the term 1,3-dipolar cycloaddition is a powerful method for forming five-membered rings, the direct reaction of a hydrazine with a chalcone is not a true pericyclic 1,3-dipolar cycloaddition. wikipedia.org True 1,3-dipolar cycloadditions involve a 1,3-dipole (like a nitrile imine, which can be generated from a hydrazone) reacting with a dipolarophile (the alkene). nih.govyoutube.com However, it is possible to generate a nitrile imine from the corresponding hydrazonoyl halide, which can then undergo a 1,3-dipolar cycloaddition with an alkene to form a pyrazoline. This represents a different, multi-step synthetic strategy rather than the direct mechanism of condensation between hydrazine and chalcone.
Pyrazolines synthesized from this compound are versatile intermediates that can undergo various chemical transformations to produce a diverse range of derivatives. The reactivity is centered on the N-1 nitrogen and the heterocyclic ring itself.
N-Acylation/N-Alkylation: The N-1 nitrogen of the pyrazoline ring, which bears the 3-ethylphenyl group, is part of an aminal-like structure. While it is already substituted, the other nitrogen (if it were unsubstituted) would be the primary site for reactions like acylation or alkylation. In the case of pyrazolines formed from hydrazine hydrate, the N-1 position is unsubstituted and highly reactive. For instance, reacting the pyrazoline with acetic acid or acetic anhydride (B1165640) can introduce an acetyl group at the N-1 position, forming N-acetylpyrazolines. researchgate.netnih.gov
Oxidation to Pyrazoles: One of the most common derivatizations of 2-pyrazolines is their oxidation to the corresponding aromatic pyrazoles. nih.govresearchgate.net This aromatization introduces thermodynamic stability. Various oxidizing agents can be employed for this transformation, such as bromine, iodine, or simply heating in a solvent like DMSO in the presence of oxygen. organic-chemistry.org This provides a straightforward route to 1-(3-ethylphenyl)-3,5-diarylpyrazoles from the corresponding pyrazolines.
C-H Functionalization: The pyrazole ring, once formed by oxidation, can be further functionalized. For example, N-aryl pyrazoles can undergo directed C-H arylation at the ortho-position of the N-aryl group under palladium or cobalt catalysis. researchgate.net The pyrazole ring itself can also undergo reactions like halogenation at the C-4 position. beilstein-archives.orgacs.org
Synthesis of Quinazolinone Derivatives
This compound can serve as a key building block in the synthesis of quinazolinone derivatives. A common synthetic strategy involves the reaction of a hydrazine with a benzoxazinone (B8607429) precursor, which is typically prepared from anthranilic acid. mui.ac.irresearchgate.net
The synthesis generally begins with the acylation of anthranilic acid, followed by cyclization with a dehydrating agent like acetic anhydride to form a 2-substituted-4H-3,1-benzoxazin-4-one. mui.ac.irresearchgate.net This benzoxazinone intermediate is then treated with this compound. The reaction proceeds via a nucleophilic displacement mechanism where the primary amine group of the hydrazine attacks the electrophilic carbonyl carbon (C-4) of the benzoxazinone ring. This leads to the opening of the oxazinone ring, followed by an intramolecular cyclization and dehydration to form the thermodynamically stable 2,3-disubstituted-4(3H)-quinazolinone. mui.ac.ir
In a specific application, 2-hydrazino-3-(3-ethylphenyl)-3H-quinazolin-4-one has been synthesized and used as a precursor. The free amino group of the hydrazine moiety can then be reacted with various aldehydes and ketones to form a new series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives. nih.gov This demonstrates the utility of this compound in creating complex heterocyclic systems with potential biological applications.
Derivatization for Analytical and Research Methodologies
Following a comprehensive review of scientific literature and databases, it has been determined that there is no specific information available regarding the use of This compound as a derivatization reagent in chemical analysis or for targeted metabolomics analysis. The following sections provide a general overview of the principles and applications of hydrazine-based derivatization and its role in metabolomics, but it is crucial to note that these are not specific to this compound due to the absence of published research on this particular compound.
Hydrazine-Based Derivatization Reagents in Chemical Analysis
Hydrazine and its derivatives are a class of reagents commonly employed in analytical chemistry to enhance the detection and separation of specific analytes, particularly those containing carbonyl groups (aldehydes and ketones). bldpharm.com The fundamental principle of this derivatization technique involves the reaction of the hydrazine moiety (-NHNH₂) with a carbonyl group (C=O) to form a stable hydrazone derivative. This chemical modification is often essential for compounds that exhibit poor chromatographic behavior, low volatility, or lack a suitable chromophore for ultraviolet-visible (UV-Vis) or fluorescence detection.
The primary goals of derivatization with hydrazine-based reagents are:
To improve detectability: By introducing a chromophoric or fluorophoric group, the sensitivity of the analytical method can be significantly increased.
To enhance separation: Derivatization can alter the polarity and volatility of analytes, leading to better resolution in chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC).
To increase stability: Some analytes may be unstable during analysis; converting them to more stable derivatives can improve the accuracy and reproducibility of the results.
One of the most widely used hydrazine reagents is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with carbonyl compounds to form brightly colored 2,4-dinitrophenylhydrazones that can be easily quantified using UV-Vis spectroscopy or HPLC. Other examples of hydrazine-based derivatization reagents include dansylhydrazine and 3-nitrophenylhydrazine (B1228671) (3-NPH).
The selection of a specific hydrazine reagent depends on the analyte of interest, the analytical technique being used, and the desired sensitivity. The reaction conditions, such as pH and temperature, are also critical parameters that need to be optimized to ensure complete and efficient derivatization.
Table 1: Common Hydrazine-Based Derivatization Reagents and Their Applications
| Derivatization Reagent | Target Analyte Functional Group | Analytical Technique(s) | Key Advantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Aldehydes, Ketones) | HPLC-UV, GC | Forms stable, colored derivatives |
| Dansylhydrazine | Carbonyl (Aldehydes, Ketones) | HPLC-Fluorescence | High sensitivity due to fluorescent tag |
| 3-Nitrophenylhydrazine (3-NPH) | Carbonyl, Carboxyl, Phosphoryl | LC-MS/MS | Broad coverage of metabolite classes |
This table presents general information on common hydrazine-based reagents and does not include this compound due to a lack of available data.
Application in Targeted Metabolomics Analysis (e.g., Carboxylic Acids)
Targeted metabolomics focuses on the quantitative analysis of a specific, predefined set of metabolites. This approach is often used to study specific metabolic pathways or to validate biomarkers discovered through untargeted metabolomics studies. A significant challenge in metabolomics is the broad range of chemical properties and concentrations of metabolites, which can make their simultaneous analysis difficult.
Chemical derivatization plays a crucial role in targeted metabolomics by improving the analytical performance for certain classes of compounds, such as carboxylic acids. Carboxylic acids are often polar and non-volatile, making them challenging to analyze by GC without derivatization. In LC-MS, their ionization efficiency can be poor, leading to low sensitivity.
Derivatization strategies for carboxylic acids in the context of metabolomics often aim to:
Enhance ionization efficiency in mass spectrometry: By adding a readily ionizable tag, the sensitivity of detection can be dramatically improved.
Improve chromatographic separation: Modifying the polarity of carboxylic acids can lead to better peak shapes and resolution in reverse-phase LC.
Enable broader coverage: Some derivatization reagents can react with multiple functional groups, allowing for the simultaneous analysis of different classes of metabolites.
For instance, 3-nitrophenylhydrazine (3-NPH) has been successfully used in targeted metabolomics to derivatize not only carbonyl compounds but also carboxylic and phosphoryl groups. This broad reactivity allows for the analysis of a wide range of metabolites, including organic acids, amino acids, and nucleotides, in a single analytical run, thereby improving the coverage and efficiency of the metabolomic analysis. The derivatization with 3-NPH introduces a tag that enhances the sensitivity of detection by LC-MS/MS.
Table 2: Derivatization Strategies for Carboxylic Acids in Targeted Metabolomics
| Derivatization Reagent Class | Principle | Common Reagents | Analytical Platform |
| Hydrazines | Forms hydrazides with carboxyl groups | 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS |
| Alkylating Agents (Esterification) | Converts carboxylic acids to less polar esters | Diazomethane, Alkyl Chloroformates | GC-MS, LC-MS |
| Silylating Agents | Replaces active hydrogens with a silyl (B83357) group | BSTFA, TMCS | GC-MS |
This table provides a general overview of derivatization strategies for carboxylic acids and does not include this compound due to a lack of available data on its use for this purpose.
Future Research Directions and Emerging Applications in Synthetic Chemistry
Development of Novel Reaction Architectures Involving (3-Ethylphenyl)hydrazine
The development of novel reaction architectures is crucial for the efficient synthesis of complex molecules. This compound serves as a key precursor in several established and emerging synthetic transformations, offering pathways to a diverse range of heterocyclic compounds.
One of the most prominent applications of this compound is in the Fischer indole (B1671886) synthesis , a classic method for preparing indole derivatives. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of this compound with an aldehyde or ketone. wikipedia.orgnih.gov The resulting 5-ethylindole (B1590493) or 7-ethylindole (B1586515) scaffolds are of significant interest in medicinal chemistry. Future research in this area is directed towards the use of milder and more efficient catalysts, including Lewis acids and solid acid catalysts, to improve yields and expand the substrate scope. nih.govijarsct.co.in One-pot variations of the Fischer indole synthesis, where the hydrazone is formed in situ, are also being explored to enhance reaction efficiency. ijarsct.co.in
Beyond indole synthesis, this compound is a valuable precursor for the synthesis of pyrazoles , another important class of nitrogen-containing heterocycles. organic-chemistry.orgnih.gov The standard method involves the cyclocondensation of a 1,3-dicarbonyl compound with this compound. nih.gov Novel approaches are focusing on multicomponent reactions that allow for the construction of highly substituted pyrazole (B372694) derivatives in a single step. nih.gov For instance, a one-pot synthesis can involve the in-situ formation of a β-ketonitrile from an ester, followed by cyclization with this compound. rsc.org
The synthesis of carbazoles from this compound and cyclohexanone (B45756) derivatives represents another area of active research. rsc.orgbohrium.com Metal-free, one-pot methods are being developed to provide efficient access to these compounds, which are important in materials science and pharmaceuticals. bohrium.comrsc.org
Furthermore, recent studies have highlighted the potential of aryl hydrazines, including this compound, in radical-mediated reactions . Under mild oxidative conditions, this compound can generate the corresponding 3-ethylphenyl radical. nih.gov This reactive intermediate can then participate in various C-C and C-X bond-forming reactions, such as the arylation of quinones, offering a novel strategy for the synthesis of complex aromatic systems. nih.gov
Table 1: Novel Reaction Architectures Involving this compound
| Reaction Type | Reactants | Product Class | Key Research Focus |
|---|---|---|---|
| Fischer Indole Synthesis | This compound, Aldehyde/Ketone | Indoles | Milder catalysts, one-pot procedures |
| Pyrazole Synthesis | This compound, 1,3-Dicarbonyl | Pyrazoles | Multicomponent reactions, regioselectivity |
| Carbazole Synthesis | This compound, Cyclohexanone | Carbazoles | Metal-free conditions, one-pot synthesis |
| Radical-Mediated Arylation | This compound, Oxidant, Aryl acceptor | Arylated compounds | Generation of aryl radicals under mild conditions |
Exploration of Asymmetric Synthesis with Hydrazine (B178648) Derivatives
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. While specific examples of asymmetric reactions involving this compound are not yet widely reported, the broader class of hydrazine derivatives is increasingly being explored in this context. Future research is expected to extend these methodologies to substrates like this compound.
One promising area is the use of chiral catalysts in reactions involving hydrazones derived from this compound. For instance, the asymmetric reduction of a hydrazone to a chiral hydrazine is a key transformation. Biocatalysis, utilizing engineered enzymes such as imine reductases (IREDs), offers a green and highly enantioselective route to chiral hydrazines. While not yet demonstrated with this compound specifically, the successful application of this technology to other aryl hydrazones suggests its potential applicability.
Another avenue of exploration is the use of this compound derivatives in asymmetric cycloaddition reactions . [3+2] cycloadditions of azomethine ylides, which can be generated from hydrazones, with various dipolarophiles can lead to the formation of chiral nitrogen-containing heterocycles. The development of chiral ligands for metal catalysts or the use of chiral organocatalysts could enable enantioselective control in these reactions.
The potential for developing chiral derivatives of this compound itself as chiral auxiliaries or ligands is also an area for future investigation. Such chiral hydrazine derivatives could be employed in a variety of asymmetric transformations, including alkylations, aldol (B89426) reactions, and conjugate additions.
Integration with Green Chemistry Principles in Synthetic Pathways
The integration of green chemistry principles into synthetic routes is a major goal of modern chemical research. The use of this compound in synthetic chemistry is being adapted to meet these sustainability criteria through various innovative approaches.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. scielo.org.zanih.govnih.govneliti.com The synthesis of various heterocyclic compounds, such as triazoles and hydrazones derived from aryl hydrazines, has been shown to be significantly faster and often higher yielding under microwave irradiation compared to conventional heating. scielo.org.zanih.govneliti.com This technique reduces reaction times from hours to minutes and can lead to cleaner reactions with fewer byproducts. nih.gov
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to promote chemical reactions. nih.govlew.ronih.govslideshare.netekb.eg The synthesis of hydrazones and other derivatives of hydrazines has been successfully carried out using ultrasound, often in environmentally benign solvents like water or ethanol. nih.govlew.ro This method can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. slideshare.net
The development of solvent-free reaction conditions is a key principle of green chemistry. rsc.org The synthesis of hydrazones from hydrazines and aldehydes has been achieved under solvent-free conditions, often with the use of a recyclable catalyst. ijarsct.co.inrsc.org This approach minimizes the use of volatile organic solvents, reducing the environmental impact of the synthesis.
Furthermore, the development of continuous flow processes for the synthesis of phenylhydrazine (B124118) derivatives, including this compound hydrochloride, represents a significant advancement in green manufacturing. google.com Continuous flow reactors offer improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability, all of which are key aspects of sustainable chemical production. researchgate.net
Table 2: Green Chemistry Approaches in Syntheses Involving Hydrazine Derivatives
| Green Chemistry Principle | Application | Advantages |
|---|---|---|
| Alternative Energy Sources | Microwave-assisted and ultrasound-assisted synthesis of heterocycles. | Reduced reaction times, higher yields, energy efficiency. |
| Use of Safer Solvents/Solvent-Free Conditions | Synthesis of hydrazones in water or without solvent. | Reduced use of volatile organic compounds, easier purification. |
| Catalysis | Use of recyclable solid acid catalysts in Fischer indole synthesis. | Catalyst can be recovered and reused, minimizing waste. |
| Process Intensification | Continuous flow synthesis of phenylhydrazine salts. | Improved safety, efficiency, and scalability. |
Q & A
Q. Basic
- Storage : In airtight containers under nitrogen at 2–8°C to prevent oxidation.
- Handling : Use of PPE (gloves, goggles) and fume hoods to avoid inhalation/contact.
- Waste Disposal : Neutralization with dilute HCl before disposal in designated hazardous waste containers. Toxicity assessments in rat models indicate hepatotoxicity at doses >50 mg/kg, necessitating strict exposure controls .
How can this compound be leveraged in advanced material science or catalysis?
Q. Advanced
- Coordination Chemistry : Forms Ru(II) complexes with ethyldiphenylphosphine ligands, characterized by -NMR shifts (δ 15–20 ppm). These complexes catalyze hydrogenation or C–C coupling reactions.
- Polymer Synthesis : Serves as a crosslinking agent in epoxy resins, enhancing thermal stability (TGA data shows decomposition >250°C).
- Fuel Cell Applications : Catalytic decomposition yields hydrogen gas (via N–N bond cleavage), with efficiency optimized using Ni-Pt nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
